CAY10416 was developed as part of a series of compounds aimed at inhibiting the 5-lipoxygenase enzyme, which plays a critical role in inflammatory processes. The compound is classified as a 5-lipoxygenase inhibitor and is also recognized for its potential to induce apoptosis in cancer cells, making it a candidate for cancer chemotherapy. Its chemical structure can be denoted by the CAS number 443919-96-8, which facilitates its identification in scientific literature and databases.
The synthesis of CAY10416 involves several chemical reactions that typically include the formation of key intermediates followed by functional group modifications. While specific synthetic routes are proprietary or not extensively detailed in public literature, similar compounds often undergo processes such as:
The exact synthetic pathway for CAY10416 may vary, but it generally adheres to standard organic synthesis protocols involving reagents that are common in medicinal chemistry.
CAY10416 features a complex molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula is typically represented as C₁₈H₁₉N₃O₄S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
CAY10416 primarily engages in biochemical reactions where it inhibits 5-lipoxygenase activity. This inhibition prevents the conversion of arachidonic acid into leukotrienes, thereby modulating inflammatory responses.
Experimental studies have shown that CAY10416 can effectively reduce leukotriene production in vitro and in vivo models. The compound's efficacy can be quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.
CAY10416 exerts its pharmacological effects through competitive inhibition of the 5-lipoxygenase enzyme. By binding to the active site or an allosteric site on the enzyme, it prevents substrate access and subsequent leukotriene synthesis.
Research indicates that CAY10416 not only inhibits leukotriene production but may also influence apoptosis pathways in cancer cells. This dual action underscores its potential utility in therapeutic applications targeting inflammation and cancer progression.
Relevant data from studies indicate that CAY10416 maintains its inhibitory activity across a range of physiological pH levels.
CAY10416 has been investigated for several scientific applications:
CAY10416 is systematically named:3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole [1] [4]. This nomenclature precisely defines its core pyrazole ring substituted with:
Table 1: Molecular Identity of CAY10416
Property | Value |
---|---|
CAS Registry Number | 443919-96-8 |
Molecular Formula | C₂₉H₂₉FN₂O₅S |
Molecular Weight | 536.63 g/mol |
Canonical SMILES | COC1(CCOCC1)C1C=C(C=C(F)C=1)OCC1C=C(C2C=CC=CC=2)N(N=1)C1C=CC(=CC=1)S(C)(=O)=O |
InChI Key | WSCRVCJAJAXULJ-UHFFFAOYSA-N |
CAY10416 emerged in early 2000s pharmacological research as part of efforts to overcome limitations of single-pathway anti-inflammatory drugs. Unlike clinically deployed COX-2 inhibitors (e.g., celecoxib), CAY10416 was engineered to concurrently block 5-LOX activity—a strategy aimed at mitigating cardiovascular risks associated with selective COX-2 inhibition while broadening anti-inflammatory efficacy [2] [4].
Key developmental milestones include:
CAY10416 belongs to a pharmacologically significant class known as dual COX/5-LOX inhibitors or "dual inhibitors." These agents simultaneously target two distinct inflammatory pathways:
Table 3: Comparative Analysis of Dual Inhibitors
Compound | COX-2 IC₅₀ | 5-LOX IC₅₀ | Key Structural Features | Research Applications |
---|---|---|---|---|
CAY10416 | Not published | Not published | Fluorinated pyran-phenoxymethyl pyrazole | tBreg differentiation studies |
Licofelone | 0.13 µM | 0.21 µM | Trifluoromethyl pyridine | Osteoarthritis models |
ML3000 | 0.22 µM | 0.45 µM | Di-tert-butylphenol | Cardiovascular inflammation |
Mechanistic Advantages:
Limitations and Research Gaps:
Table 4: Compound Nomenclature Summary
Identifier Type | Name/Designation |
---|---|
Systematic IUPAC | 3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole |
Common Research Name | CAY10416 |
CAS Registry | 443919-96-8 |
Synonyms | CHEMBL423638; CAY-10416; 3-((3-fluoro-5-(4-methoxytetrahydro-2H-pyran-4-yl)phenoxy)methyl)-1-(4-(methylsulfonyl)phenyl)-5-phenyl-1H-pyrazole |
SMILES Notation | COC1(CCOCC1)c1cc(OCc2cc(c3ccccc3)n(n2)c2ccc(cc2)S(=O)(=O)C)cc(F)c1 |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0